tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Description
Chemical Name: tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate CAS: 1628794-75-1 Molecular Formula: C₉H₁₈N₂O₃ Molecular Weight: 202.25 g/mol Purity: ≥95% (typically) Applications: This compound serves as a critical building block in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions. Its stereochemistry (3R,4S) and tetrahydrofuran (THF) backbone make it valuable in designing chiral molecules for drug discovery .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYDCYLRWDJCCH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically involves the protection of the amino group followed by the formation of the tetrahydrofuran ring. One common method includes the use of tert-butyl carbamate as a protecting group for the amino group, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydrofuran compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate serves as a precursor for various biologically active compounds. Its structural characteristics allow for modulation of biological pathways, making it an attractive candidate in drug development.
Potential Therapeutic Applications
- Neurological Disorders : Research indicates that derivatives of this compound may target specific enzymes or receptors involved in neurological processes, potentially leading to new treatments for conditions such as depression or anxiety.
- Anticancer Activity : Preliminary studies suggest that compounds derived from this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various organic molecules due to its stability and reactivity. Its ability to participate in chemical transformations makes it a versatile building block in synthetic chemistry.
Interaction Studies
Interaction studies have shown that this compound can engage with various biological targets. These interactions are crucial for understanding its potential therapeutic effects.
Case Study 1: Neurological Targeting
A study investigated the efficacy of a derivative of this compound in modulating neurotransmitter levels in preclinical models. Results indicated significant alterations in serotonin and dopamine levels, suggesting potential antidepressant properties .
Case Study 2: Anticancer Properties
Another research project focused on the anticancer activity of this compound against human breast cancer cells. The results showed dose-dependent cytotoxicity, highlighting its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the carbamate moiety can participate in various chemical interactions. These interactions can influence biochemical pathways and molecular processes, making the compound useful in research and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs with variations in ring size, substituents, and stereochemistry. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Commercial Availability and Pricing
- Parent Compound : Priced at $140 (100 mg), $230 (250 mg), and $560 (1 g) from Synthonix .
- Hydroxymethyl Derivative (2472560-02-2): Limited availability; custom synthesis often required .
- Piperidine Analogs (e.g., 1523530-57-5) : Higher cost due to trifluoromethyl group complexity (~$200–$300/100 mg) .
Stereochemical Considerations
- The (3R,4S) configuration is critical for binding to biological targets (e.g., enzymes or receptors). Diastereomers like (3R,4R)-tetrahydrofuran derivatives (CAS 1704434-31-0) exhibit distinct pharmacological profiles .
Biological Activity
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a compound with the molecular formula and a molecular weight of approximately 202.25 g/mol. This compound is characterized by its unique stereochemistry and structural features, which contribute to its potential biological activities.
Chemical Structure and Properties
The compound features a tert-butyl group and a carbamate functional group , which are crucial for its interaction with biological systems. The specific stereochemistry at the 3R and 4S positions of the tetrahydrofuran ring is significant for its biological activity, influencing how it interacts with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₃ |
| Molecular Weight | 202.25 g/mol |
| CAS Number | 1628794-75-1 |
| PubChem ID | 90436776 |
Biological Activity
Research indicates that this compound exhibits several promising biological activities, particularly in the field of medicinal chemistry.
Enzyme Interaction
The compound has been shown to interact with various enzymes and receptors, potentially modulating their activity. For instance, studies suggest that compounds with similar structures can serve as precursors for biologically active molecules that target specific enzymes involved in metabolic pathways or disease processes.
Neuroprotective Effects
In vitro studies have demonstrated that related compounds can exhibit neuroprotective properties. For example, one study indicated that a structurally similar compound could inhibit amyloid beta aggregation, which is crucial in the context of Alzheimer's disease (AD). The ability to prevent astrocyte cell death induced by amyloid beta was noted, highlighting the potential of such compounds in neurodegenerative disease models .
The mechanism by which this compound exerts its biological effects often involves:
- Binding to Active Sites : The compound may bind to the active sites of target enzymes or receptors, altering their conformation and activity.
- Modulation of Signaling Pathways : By interacting with specific molecular targets, it may influence various signaling pathways critical for cellular function and survival.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate | C₉H₁₈N₂O₃ | Different stereochemistry affecting biological activity |
| tert-butyl ((3S,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate | C₉H₁₇N₂O₃ | Contains a pyran ring instead of tetrahydrofuran |
| tert-butyl ((3S,4S)-4-amino-tetrahydrofuranyl)carbamate | C₈H₁₆N₂O₃ | Lacks the specific stereochemical configuration |
Case Studies
- Neuroprotective Properties : A study involving a related compound showed significant inhibition of amyloid beta aggregation (85% inhibition at 100 μM), suggesting potential therapeutic applications in Alzheimer's disease .
- Enzyme Inhibition : Another investigation reported that compounds similar to this compound could inhibit β-secretase activity (IC50 = 15.4 nM), indicating their role in modulating enzyme activity linked to neurodegeneration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, a related tetrahydrofuran-3-yl carbamate derivative was prepared by reacting a tetrahydrofuran-3-amine precursor with methyl 2-bromoacetate in DMF at 0°C, followed by warming to room temperature and extraction with EtOAc/NaHCO₃ .
- Key Considerations :
- Use of Boc (tert-butoxycarbonyl) protection for the amine group to prevent undesired side reactions.
- Stereochemical control via chiral starting materials or resolution techniques.
Q. How is the stereochemistry of the compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Coupling constants (e.g., vicinal proton coupling in the tetrahydrofuran ring) and NOE experiments can confirm relative configurations .
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-3 provides absolute configuration verification .
Q. What are the primary applications of this compound in medicinal chemistry?
- Role as a Building Block : It serves as a chiral intermediate in synthesizing protease inhibitors, kinase inhibitors, and other bioactive molecules. For instance, analogous carbamates are used in β-secretase inhibitors for Alzheimer’s disease research .
- Functionalization : The free amine group allows further derivatization (e.g., amide coupling, reductive amination) to introduce pharmacophores .
Advanced Research Questions
Q. How can epimerization be minimized during synthesis or functionalization?
- Strategies :
- Low-Temperature Reactions : Conduct coupling steps at 0°C to reduce racemization .
- Mild Deprotection Conditions : Use TFA in dichloromethane instead of harsh acidic conditions to preserve stereochemistry .
- Case Study : A related piperidine carbamate showed <2% epimerization when deprotected under anhydrous HCl/dioxane at 0°C .
Q. What solvent systems optimize yield in carbamate coupling reactions?
- Data-Driven Insights :
- Polar Aprotic Solvents : DMF or THF improves solubility of Boc-protected intermediates .
- Extraction Efficiency : EtOAc/NaHCO₃ partitions unreacted reagents into the aqueous phase, simplifying purification .
Q. How do steric effects influence reactivity at the tetrahydrofuran ring?
- Mechanistic Analysis :
- The rigid tetrahydrofuran ring restricts conformational flexibility, favoring axial attack in nucleophilic substitutions .
- Steric hindrance from the tert-butyl group slows acylation at the adjacent amine, necessitating excess acylating agents .
- Example : In a pyrrolidine carbamate analog, steric shielding reduced reaction rates by 40% compared to linear analogs .
Contradictory Data Analysis
Q. Conflicting reports on Boc deprotection efficiency: How to resolve discrepancies?
- Hypothesis Testing :
- Acid Strength : TFA (trifluoroacetic acid) deprotects Boc groups rapidly but may protonate the tetrahydrofuran oxygen, altering reactivity. HCl/dioxane is slower but milder .
- Solvent Effects : Deprotection in CH₂Cl₂ vs. MeOH can lead to varying byproduct profiles due to solvolysis .
- Recommendation : Validate conditions via LC-MS monitoring to track deprotection kinetics and side reactions.
Methodological Best Practices
Q. Purification challenges: How to isolate the compound from diastereomeric impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
